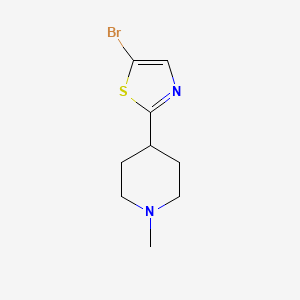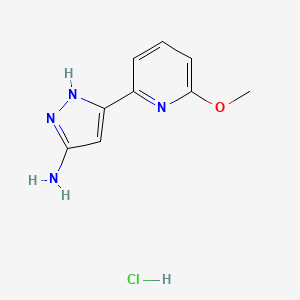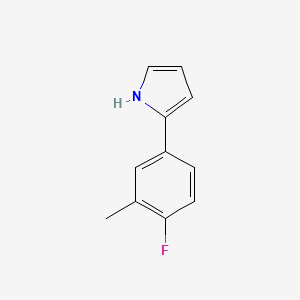
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a cyclopropyl group attached to the triazole ring and a Boc (tert-butoxycarbonyl) protecting group on the amine The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The cyclopropyl group can be introduced through the use of cyclopropyl-substituted alkynes. The Boc protecting group is then introduced using Boc anhydride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as DMF or DMSO.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution: Substituted triazoles with various functional groups.
Oxidation: Triazole N-oxides.
Reduction: Amines.
Deprotection: Free amine derivatives.
Applications De Recherche Scientifique
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine involves its interaction with biological targets through the triazole ring. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole: The parent compound without the Boc and cyclopropyl groups.
Cyclopropylamine: A simpler compound with the cyclopropyl group but lacking the triazole ring
Uniqueness
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine is unique due to the combination of the triazole ring, cyclopropyl group, and Boc protecting group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
tert-butyl N-(1-cyclopropyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)11-8-6-14(13-12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,11,15) |
Clé InChI |
PMRSNBXXXUQSSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN(N=N1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)


![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)





![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)

![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)


